Methyl 2-amino-2-(thiazol-4-yl)acetate

Description

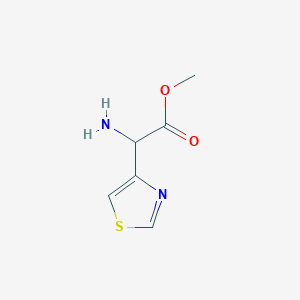

Methyl 2-amino-2-(thiazol-4-yl)acetate (CAS: 66659-20-9) is a thiazole-containing organic compound with the molecular formula C₇H₉N₂O₂S and a molecular weight of 185.22 g/mol . Structurally, it features a thiazole ring substituted with an amino group at position 2 and a methyl ester group at the α-carbon of the acetamide moiety. This compound is a critical intermediate in synthesizing cephalosporin antibiotics, where its reactivity and stereochemical properties enable precise derivatization .

The synthesis typically involves alkolysis or esterification of precursor acids. For example, describes its preparation via refluxing 2-(2-aminothiazol-4-yl)acetic acid with methanol and thionyl chloride, yielding the methyl ester in 89.9% efficiency with confirmed purity via NMR spectroscopy (δ 3.66 ppm for CH₃, 6.71 ppm for aromatic H) . Crystallographic studies () reveal planar thiazole rings and intermolecular hydrogen bonding (N–H⋯N, N–H⋯O), which stabilize its crystal lattice and influence solubility .

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(1,3-thiazol-4-yl)acetate |

InChI |

InChI=1S/C6H8N2O2S/c1-10-6(9)5(7)4-2-11-3-8-4/h2-3,5H,7H2,1H3 |

InChI Key |

IICCPGIJBMOLOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CSC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate typically involves the reaction of thiazole with dichloromethane to form 2-amino-4-thiazoleacetic acid ammonium salt, which is then reacted with methanol to yield the desired ester . The reaction conditions generally include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-amino-2-(1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research

Medicine: It has potential therapeutic applications due to its anticancer, antioxidant, and anti-inflammatory properties

Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Differences

- Ester Group Variation : Ethyl esters (e.g., CAS 53266-94-7) exhibit higher lipophilicity compared to methyl esters, enhancing their compatibility with hydrophobic drug delivery systems .

- Substituent Effects: The (Z)-methoxyimino derivative (CAS 74440-02-1) shows increased stability against enzymatic degradation due to steric hindrance, making it valuable in β-lactam antibiotics . In contrast, hydroxymethyl-substituted analogs (CAS 94644-35-6) improve aqueous solubility, beneficial for intravenous formulations .

Pharmacological and Industrial Relevance

- Antibiotic Synthesis: this compound is pivotal in cephalosporin production, with its amino-thiazole moiety enabling nucleophilic attacks on β-lactam cores .

- Derivative-Specific Applications: Ethyl esters are preferred in prodrug designs for sustained release, while methoxyimino derivatives are used in third-generation cephalosporins like ceftazidime .

Research Findings and Implications

- Crystallography : highlights the planar geometry of the thiazole ring and hydrogen-bonded networks, which influence the compound’s melting point (139–140°C) and stability .

- Biological Activity: Derivatives like (Z)-ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (CAS 74440-02-1) demonstrate enhanced antimicrobial efficacy compared to non-imino analogs, attributed to improved target binding .

- Thermodynamic Stability : Methyl esters generally exhibit lower thermal degradation thresholds (~150°C) compared to ethyl analogs (~170°C), impacting storage and processing conditions .

Q & A

Advanced Research Question

- X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., N-H⋯N and C-H⋯O interactions stabilizing crystal packing), and π-π stacking distances (~3.5 Å between thiazole rings) .

- Computational Modeling (DFT) : Predicts electronic properties (e.g., frontier molecular orbitals) and interaction potentials with biological targets, such as enzyme active sites .

Case Study : Structural deviations in analogs (e.g., substituent positioning on phenyl rings) can alter biological activity, necessitating hybrid experimental-computational validation .

How do varying reaction conditions influence the formation of byproducts in multi-step syntheses involving this compound?

Advanced Research Question

- Temperature and pH : Elevated temperatures (>80°C) or acidic/basic conditions may hydrolyze the ester group or deaminate the thiazole ring .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while ethanol/water mixtures may induce side reactions like thiazole ring oxidation .

Byproduct Analysis : - LC-MS and TLC can detect impurities (e.g., dimerization products or hydrolyzed acids).

- Example: In triazinan derivative syntheses, alkylamine and formaldehyde concentrations must be tightly controlled to avoid cross-linked byproducts .

What strategies are employed to analyze data contradictions when biological activity varies between similar derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., bromine vs. chlorine at position 3 of phenyl rings) on enzyme inhibition .

- Mechanistic Profiling : Use kinetic assays (e.g., IC₅₀ determination) and molecular docking to identify binding affinity differences due to steric/electronic factors .

Case Study : Methyl 2-amino-2-(3-bromo-4-fluorophenyl)acetate shows enhanced antibacterial activity over non-halogenated analogs, attributed to halogen bonding with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.